Ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate is a synthetic organic compound It features a chlorophenyl group, an oxolan-3-yl group, and an ethylamino group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl compound.
Introduction of the oxolan-3-yl group: This step might involve the reaction of the chlorophenyl intermediate with an oxolan-3-yl precursor under specific conditions.
Formation of the ethylamino group: This could involve the reaction of the intermediate with an ethylamine derivative.
Esterification: The final step might involve the esterification of the intermediate to form the acetate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate can undergo various chemical reactions, including:
Oxidation: This could involve the oxidation of the ethylamino group to form corresponding oxides.
Reduction: Reduction reactions might target the chlorophenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorophenyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.
Substitution: Reagents like sodium hydroxide or halogenating agents might be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: It could be used as an intermediate in the synthesis of more complex molecules.
Biology: Its biological activity might be studied for potential therapeutic applications.
Medicine: It could be investigated for its potential as a drug candidate.
Industry: It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, leading to a cascade of biochemical events. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate
- Ethyl 2-(4-fluorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate
- Ethyl 2-(4-methylphenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate
Uniqueness
Ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-[1-(oxolan-3-yl)ethylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-3-21-16(19)15(12-4-6-14(17)7-5-12)18-11(2)13-8-9-20-10-13/h4-7,11,13,15,18H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDMHUYQIGXKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(C)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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